molecular formula C24H20N4OS B2493257 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile CAS No. 391866-62-9

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile

Cat. No.: B2493257
CAS No.: 391866-62-9
M. Wt: 412.51
InChI Key: IGWVTSZHQKFZBK-UHFFFAOYSA-N
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Description

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile is a complex organic compound with the molecular formula C18H16N4OS. This compound belongs to the class of thieno[2,3-b]pyridines, which are known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 4-isopropylbenzaldehyde with malononitrile in the presence of a base, followed by cyclization with elemental sulfur and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    Thieno[2,3-b]pyridine derivatives: These compounds share the thieno[2,3-b]pyridine core structure and exhibit similar biological activities.

    Benzoyl-substituted thieno[2,3-b]pyridines: Compounds with benzoyl groups at different positions on the thieno[2,3-b]pyridine ring.

Uniqueness

3,6-Diamino-2-benzoyl-4-(4-isopropylphenyl)thieno[2,3-b]pyridine-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropylphenyl group and the amino groups at specific positions enhances its potential for diverse applications in medicinal chemistry and material science .

Properties

IUPAC Name

3,6-diamino-2-benzoyl-4-(4-propan-2-ylphenyl)thieno[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4OS/c1-13(2)14-8-10-15(11-9-14)18-17(12-25)23(27)28-24-19(18)20(26)22(30-24)21(29)16-6-4-3-5-7-16/h3-11,13H,26H2,1-2H3,(H2,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGWVTSZHQKFZBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(C(=NC3=C2C(=C(S3)C(=O)C4=CC=CC=C4)N)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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